(2-Cyclobutyl-2-fluoroethyl)(methyl)amine hydrochloride

Beschreibung

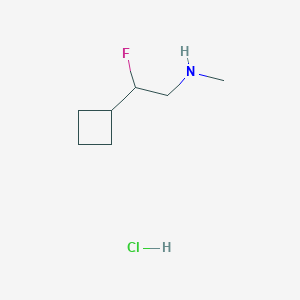

(2-Cyclobutyl-2-fluoroethyl)(methyl)amine hydrochloride is an organic compound characterized by a cyclobutyl ring attached to a fluoroethyl chain, a methyl-substituted amine group, and a hydrochloride counterion. The hydrochloride salt enhances solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis or material science.

Eigenschaften

IUPAC Name |

2-cyclobutyl-2-fluoro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN.ClH/c1-9-5-7(8)6-3-2-4-6;/h6-7,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXPTFQMDMTFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1CCC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-Cyclobutyl-2-fluoroethyl)(methyl)amine hydrochloride , also known as (cyclobutylMethyl)methylaMine hydrochloride , is a fluorinated amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

- Chemical Formula : CHClN

- Molecular Weight : 145.64 g/mol

- CAS Number : Not specified

The compound features a cyclobutyl group attached to a fluoroethyl chain, contributing to its unique properties and biological interactions.

Fluorinated compounds often exhibit enhanced biological activity due to the influence of fluorine on molecular interactions. The presence of the fluorine atom can affect the compound's lipophilicity, stability, and interaction with biological targets. Studies indicate that fluorinated amines can interact with various receptors and enzymes, potentially leading to therapeutic effects.

In Vitro Studies

- Enzyme Inhibition : Research has shown that fluorinated amines can inhibit specific enzymes involved in metabolic pathways. For instance, compounds similar to (2-Cyclobutyl-2-fluoroethyl)(methyl)amine have demonstrated significant inhibition against various kinases and proteases, which are critical in cancer and inflammatory diseases .

- Receptor Binding : The compound may exhibit binding affinity for certain receptors, influencing cellular signaling pathways. This is particularly relevant in the context of neuropharmacology, where such compounds can modulate neurotransmitter systems .

Case Studies

- Case Study 1 : A study focusing on a related fluorinated compound demonstrated a marked increase in potency against a target enzyme when compared to its non-fluorinated analogs. The study highlighted the importance of the fluorine atom in enhancing binding interactions through hydrogen bonding and electrostatic interactions .

- Case Study 2 : Another investigation into the pharmacological profile of similar compounds revealed their potential use in treating neurological disorders by modulating receptor activity. The results suggested that these compounds could be developed into therapeutic agents for conditions like depression and anxiety .

Table 1: Biological Activity Comparison of Fluorinated Amines

| Compound Name | IC50 (µM) | Target Enzyme | Notes |

|---|---|---|---|

| This compound | TBD | Various Kinases | Potential for selective inhibition |

| Fluorinated Amine A | 0.20 | Angiotensin II Receptor | Significant binding affinity |

| Fluorinated Amine B | 0.49 | Protease Inhibitor | Enhanced selectivity over non-fluorinated analogs |

Table 2: Summary of In Vivo Effects

Wissenschaftliche Forschungsanwendungen

It appears the query is focused on the applications of a specific chemical compound, "(2-Cyclobutyl-2-fluoroethyl)(methyl)amine hydrochloride." Based on the search results, here's what can be gathered regarding its potential applications and related chemical compounds:

Understanding the Components

- Fluoro Group: The presence of a fluorine atom in a molecule can significantly alter its biological activity . The introduction of fluorine can enhance thrombin inhibitory activity .

- Amine Group: Dimethylamine (DMA) derivatives exhibit a diverse range of pharmacological activities .

Potential Applications

-

Pharmaceuticals

- Histamine-3 Receptor Ligands: Compounds with cyclobutyl amine structures can be useful in treating conditions or disorders that are prevented or ameliorated by histamine-3 receptor ligands . These compounds and compositions may be administered as part of a therapeutic regimen for the treatment or prevention of conditions and disorders related to H3 receptor activity .

- Selective Modulation of H3 Receptor Activity: These compounds can be used for treating or preventing conditions and disorders related to memory and cognition processes, neurological processes, cardiovascular function, and body weight . They are useful as a medicament for treating or preventing H3 receptor-modulated diseases .

- Medicinal Chemistry

Relevant Areas of Research

- Landscapes : Health & Medical Sciences, Chemical & Material Sciences, Organic Chemistry, Medicinal Chemistry, Pharmacology & Pharmacy, Neurology, Psychiatry, and related fields .

Similar Compounds and their applications

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 1-(4-Bromophenyl)-2-fluoroethylamine Hydrochloride

Key Differences :

- Substituent Type : The target compound features a cyclobutyl group, whereas the analog (CAS 2225147-41-9) contains a 4-bromophenyl aromatic ring .

- Electronic Effects : Bromine (Br) in the aryl group is less electronegative than fluorine (F) but contributes to resonance stabilization. The cyclobutyl group lacks aromaticity, leading to distinct electronic environments.

- Steric Effects : The planar aromatic ring in the analog allows for π-π interactions, while the strained cyclobutyl ring in the target compound may influence conformational flexibility and binding affinity in biological systems.

Physicochemical Properties :

- Melting Point : Strained rings like cyclobutane often exhibit lower melting points compared to aromatic analogs due to reduced crystal lattice stability.

Structural Analog: Methyl 2-Amino-2-(2-Chlorophenyl)acetate Hydrochloride

Key Differences :

- Functional Groups : The analog (CAS MFCD07368257) includes an ester group and a chlorophenyl substituent, contrasting with the fluoroethyl and cyclobutyl groups in the target compound .

- Amine Substitution : The target compound has a methylamine group, while the analog features a primary amine adjacent to an ester.

- Halogen Effects : Chlorine (Cl) in the analog is less electronegative than fluorine, altering dipole moments and hydrogen-bonding capabilities.

Structural Analog: (2S)-1-Aminopropan-2-ylamine Dihydrochloride

Key Differences :

- Amine Structure : The analog (CAS 1799374-54-1) is a dihydrochloride salt with a secondary amine and a difluoroethyl chain, whereas the target compound is a primary amine hydrochloride .

- Stereochemistry : The (2S)-configuration in the analog introduces chirality, which is absent in the target compound unless specified.

Functional Implications :

- The difluoroethyl group in the analog enhances metabolic stability compared to monofluoroethyl groups. The cyclobutyl group in the target compound may confer unique steric effects in receptor binding.

Comparative Analysis of Physicochemical Properties

| Property | Target Compound | 1-(4-Bromophenyl)-2-fluoroethylamine HCl | Methyl 2-Amino-2-(2-Chlorophenyl)acetate HCl |

|---|---|---|---|

| Molecular Weight | ~209.67 g/mol | ~278.56 g/mol | ~235.68 g/mol |

| Halogen | Fluorine (F) | Bromine (Br) | Chlorine (Cl) |

| Ring System | Cyclobutyl (alicyclic) | Aromatic (bromophenyl) | Aromatic (chlorophenyl) |

| Amine Type | Primary (methyl-substituted) | Primary (methyl-substituted) | Primary (ester-adjacent) |

| Solubility | High (HCl salt, polar groups) | Moderate (aromatic hydrophobicity) | Moderate (ester hydrophilicity) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.